Cas no 148016-81-3 (doripenem)

doripenem structure
doripenem structure
상품 이름:doripenem
CAS 번호:148016-81-3
MF:C15H24N4O6S2
메가와트:420.5
MDL:MFCD02092739
CID:65071
PubChem ID:73303

doripenem 화학적 및 물리적 성질

이름 및 식별자

    • doripenem
    • (+)-(4r,5s,6s)-6-[(1r)-1-hydro-xyethyl]-4-methyl-7-oxo-3-[[(3s,5s)-5-[(sulfamoylamino)-methyl]-3-pyrrolidinyl]thio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • Doripenem​
    • S 4661
    • Ertapenem &amp
    • InterMediates of DoripeneM
    • Donipenem
    • DoripeneM Monohydrate
    • (4R,5S,6S)-6-((R)-1-hydroxyethyl)-4-Methyl-7-oxo-3-((3S,5S)-5-((sulfaMoylaMino)Methyl)pyrrolidin-3-ylthio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • (4R,5S,6S)-3-[[(3S,5S)-5-[[(Aminosulfonyl)amino]methyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid
    • Doripenem/(+)-(4R,5S,6S)-6-[(1R)-1-Hydro-xyethyl]-4-methyl-7-oxo-3-[[(3S,5S)-5-[(sulfamoylamino)-methyl]-3-pyrrolidinyl]thio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • (+)-(4R,5S,6S)-6-[(1R)-1-Hydro-xyethyl]-4-methyl-7-oxo-3-[[(3S,5S)-5-[(sulfamoylamino)-methyl]-3-pyrrolidinyl]thio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid monohydrate
    • Doripenem [INN]
    • Finibax
    • BDBM50088382
    • SR-01000872589-1
    • Doripenem [USAN:INN]
    • DORIPENEM [ORANGE BOOK]
    • DORIPENEM [WHO-DD]
    • DTXSID2046678
    • O6P
    • (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-({(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • SR-01000872589
    • 148016-81-3
    • (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(((3S,5S)-5-(((aminosulfonyl)amino)methyl)-3-pyrrolidinyl)thio)-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-, (4R,5S,6S)-
    • DORIPENEM [EMA EPAR]
    • SCHEMBL37471
    • DORIPENEM (MART.)
    • MFCD09749887
    • Tox21_112508_1
    • s5531
    • CS-2075
    • Q411552
    • DORIPENEM [MI]
    • D03895
    • GTPL12183
    • DORIPENEM [MART.]
    • AVAACINZEOAHHE-VFZPANTDSA-N
    • DB06211
    • EN300-18166989
    • D5249
    • Doripenem (USAN/INN)
    • BHV525JOBH
    • NS00005919
    • (+)-(4R,5S,6S)-6-((1R)-1-Hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((sulfamoylamino)methyl)-3-pyrrolidinyl)thio)-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
    • (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-{[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl}-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • CHEBI:135928
    • (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate
    • CHEMBL491571
    • BCP9000623
    • (4R,5S,6S)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((sulfamoylamino)methyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • Tox21_112508
    • compound 1m [PMID: 8621362]
    • BCPP000252
    • doripenemum
    • 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((5-(((aminosulfonyl)amino)methyl)-3-pyrrolidinyl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-, (4R-(3(3S*,5S*),4alpha,5beta,6beta(R*)))-
    • CCG-268891
    • DTXCID0026678
    • HY-B0187
    • (4R,5S,6S)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-3-(((3S,5S)-5-((sulfamoylamino)methyl)pyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid
    • CAS-148016-81-3
    • DORIPENEM [USAN]
    • S-4661
    • NCGC00167510-01
    • Doribax
    • DORIPENEM [VANDF]
    • UNII-BHV525JOBH
    • AM84446
    • NCGC00167510-02
    • AKOS015918362
    • J01DH04
    • MFCD02092739
    • BRD-K45319714-002-01-9
    • NCGC00167510-09
    • BRD-K45319714-002-02-7
    • BRD-K45319714-002-03-5
    • MDL: MFCD02092739
    • 인치: InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)/t6-,7-,8+,9+,10-,11-/m1/s1
    • InChIKey: AVAACINZEOAHHE-VFZPANTDSA-N
    • 미소: O=C(C(N12)=C(S[C@@H]3CN[C@H](CNS(=O)(N)=O)C3)[C@H](C)[C@]2([H])[C@@H]([C@H](O)C)C1=O)O

계산된 속성

  • 정밀분자량: 420.11400
  • 동위원소 질량: 420.114
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 5
  • 수소 결합 수용체 수량: 10
  • 중원자 수량: 27
  • 회전 가능한 화학 키 수량: 7
  • 복잡도: 780
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 6
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 196A^2
  • 소수점 매개변수 계산 참조값(XlogP): -3.4

실험적 성질

  • 색과 성상: 흰색에서 미백색 분말
  • 밀도: 1.59
  • 융해점: >186°C dec.
  • 비등점: 694.8 °C at 760 mmHg
  • 플래시 포인트: 374 °C
  • 굴절률: 1.68
  • PSA: 195.74000
  • LogP: 0.83560

doripenem 보안 정보

doripenem 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22314-10mg
Doripenem
148016-81-3 99.65%
10mg
¥ 482 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22314-25mg
Doripenem
148016-81-3 99.65%
25mg
¥ 825 2023-09-07
abcr
AB452160-25 mg
Doripenem
148016-81-3
25mg
€238.40 2023-07-18
TRC
D534800-5mg
Doripenem
148016-81-3
5mg
$57.00 2023-05-18
TRC
D534800-25mg
Doripenem
148016-81-3
25mg
$ 138.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci20328-100mg
Doripenem
148016-81-3 98%
100mg
¥1893.00 2023-09-09
S e l l e c k ZHONG GUO
S5531-25mg
Doripenem
148016-81-3 98%
25mg
¥877.15 2023-10-18
Enamine
EN300-18166989-0.05g
148016-81-3
0.05g
$550.0 2023-09-19
SHENG KE LU SI SHENG WU JI SHU
sc-211376-10 mg
Doripenem,
148016-81-3 ≥99%
10mg
¥1,203.00 2023-07-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D302931-5mg
doripenem
148016-81-3 95%
5mg
¥239.90 2023-09-03

doripenem 합성 방법

doripenem 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:148016-81-3)Doripenem
sfd3859
순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:148016-81-3)doripenem
A808721
순결:99%
재다:100mg
가격 ($):191.0